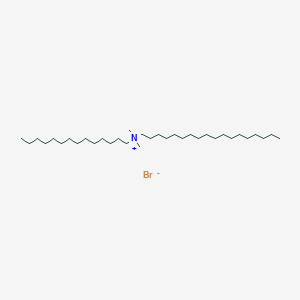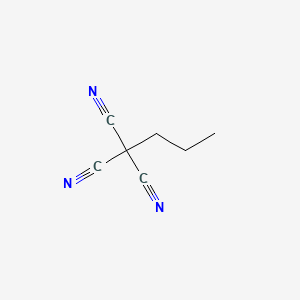
Butane-1,1,1-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a nitrile derivative, characterized by the presence of three cyano groups (-CN) attached to the first carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,1-tricarbonitrile typically involves the reaction of butane derivatives with cyanide sources. One common method is the reaction of butane with hydrogen cyanide (HCN) in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the efficient formation of the tricarbonitrile compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical processes. One such method involves the use of aliphatic alpha, omega-dinitriles as intermediates, which are then reacted with acrylonitrile in the presence of a strong base . This process allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Butane-1,1,1-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of this compound .
Scientific Research Applications
Butane-1,1,1-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butane-1,1,1-tricarbonitrile involves its interaction with various molecular targets. The cyano groups in the compound can act as electron-withdrawing groups, influencing the reactivity of the molecule. This property makes it a versatile reagent in organic synthesis, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butane-1,1,1-tricarbonitrile include:
Hexane-1,3,6-tricarbonitrile: Another tricarbonitrile with a longer carbon chain.
Propane-1,2,3-tricarbonitrile: A tricarbonitrile with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific arrangement of cyano groups on the butane backbone. This structural feature imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
62679-51-0 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
butane-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C7H7N3/c1-2-3-7(4-8,5-9)6-10/h2-3H2,1H3 |
InChI Key |
ZCNNLTINCVQEHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


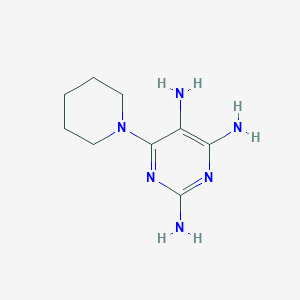
![7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride](/img/structure/B14518611.png)

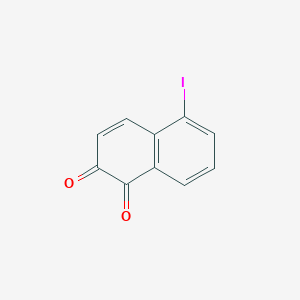
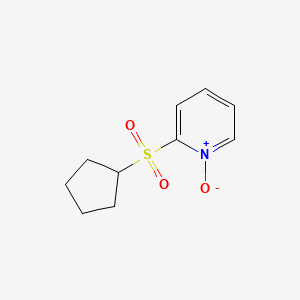
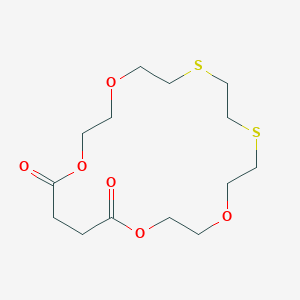
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile](/img/structure/B14518651.png)
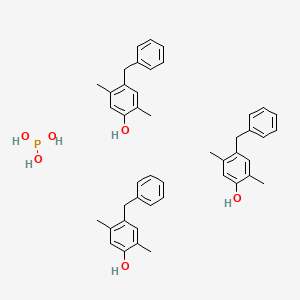
![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
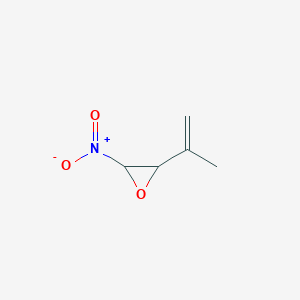
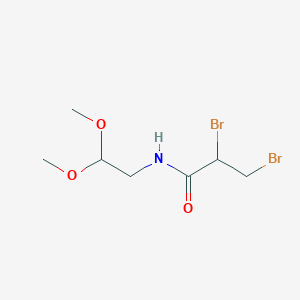
![Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14518687.png)

